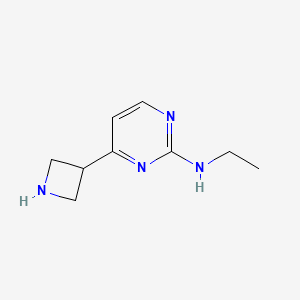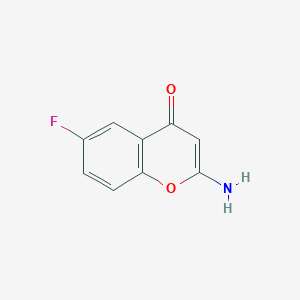
(S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a hydroxymethyl group attached to a dihydronaphthalenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reduction of a corresponding naphthalenone derivative. One common method is the catalytic hydrogenation of 3-(Hydroxymethyl)-naphthalen-1-one using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form dihydronaphthalen-1-ol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydronaphthalen-1-ol derivatives.
Substitution: Various substituted naphthalenone derivatives.
Applications De Recherche Scientifique
(S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a precursor for the development of pharmaceutical agents. Its structural features may contribute to the design of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The dihydronaphthalenone core provides a rigid framework that can fit into binding sites of target proteins, modulating their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-(Hydroxymethyl)-naphthalen-1-one: This compound lacks the dihydro component and has different reactivity and properties.
3,4-Dihydronaphthalen-1(2H)-one: This compound lacks the hydroxymethyl group, affecting its chemical behavior and applications.
1-Naphthalenemethanol: This compound has a similar hydroxymethyl group but a different core structure, leading to different reactivity and applications.
Uniqueness: (S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of the hydroxymethyl group and the dihydronaphthalenone core. This combination imparts specific chemical properties and reactivity that are not found in the similar compounds listed above. Its unique structure makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(3S)-3-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-4,8,12H,5-7H2/t8-/m0/s1 |
Clé InChI |
CREVFIPIRJCEIY-QMMMGPOBSA-N |
SMILES isomérique |
C1[C@@H](CC(=O)C2=CC=CC=C21)CO |
SMILES canonique |
C1C(CC(=O)C2=CC=CC=C21)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,10-Dihydropyrazino[2,3-b]quinoxaline](/img/structure/B11911532.png)





![4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11911568.png)




![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11911608.png)

![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B11911618.png)
